N,4-diphenyl-1,3-thiazol-2-amine

Organic Synthesis Green Chemistry 2-Aminothiazole Preparation

N,4-Diphenyl-1,3-thiazol-2-amine (CAS 1843-16-9) is a heterocyclic organic compound belonging to the 2-aminothiazole class. It consists of a central 1,3-thiazole ring substituted at the 2-position with an N-phenylamino group and at the 4-position with a phenyl group.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 1843-16-9
Cat. No. B156013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-diphenyl-1,3-thiazol-2-amine
CAS1843-16-9
SynonymsN,4-diphenyl-2-Thiazolamine
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3
InChIInChI=1S/C15H12N2S/c1-3-7-12(8-4-1)14-11-18-15(17-14)16-13-9-5-2-6-10-13/h1-11H,(H,16,17)
InChIKeyFAXWKQAPUYLLPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Diphenyl-1,3-thiazol-2-amine (CAS 1843-16-9): Chemical Identity and Baseline Properties for Procurement and Research


N,4-Diphenyl-1,3-thiazol-2-amine (CAS 1843-16-9) is a heterocyclic organic compound belonging to the 2-aminothiazole class. It consists of a central 1,3-thiazole ring substituted at the 2-position with an N-phenylamino group and at the 4-position with a phenyl group . This molecular architecture confers specific physicochemical properties, including a molecular weight of 252.33 g/mol, a calculated LogP of approximately 4.09, and a polar surface area of 53 Ų . The compound serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly as a core structure for developing kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds [1].

Scaffold 2-Aminothiazole core for kinase inhibitor design and focused library synthesis
Synthesis Reported high yield under mild conditions supports parallel library production
Application Derivatives show reported antifungal activity; scaffold for antimicrobial lead discovery

Why N,4-Diphenyl-1,3-thiazol-2-amine Cannot Be Replaced by Common 2-Aminothiazole Analogs


Simple substitution of N,4-diphenyl-1,3-thiazol-2-amine with other 2-aminothiazole derivatives, such as 4-phenyl-2-aminothiazole or 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine, is not scientifically justified due to substantial differences in both physicochemical properties and biological activity profiles. The presence of the N-phenyl substituent in the target compound significantly alters lipophilicity (LogP ~4.09 vs. lower for unsubstituted analogs), binding affinity to key enzymatic targets, and synthetic accessibility . Direct comparative data demonstrate that these structural variations translate into marked differences in inhibitory potency, antimicrobial spectrum, and synthetic yield, as detailed in the quantitative evidence below [1].

N-Phenyl group Removal or replacement may significantly alter lipophilicity and target binding profile; simple 2-aminothiazoles are not direct replacements.
5-Methyl analog Higher molecular weight and differing boiling point may shift ADME properties; substitution cannot be assumed without re-profiling.
Synthetic yield Yield variations across analogs (reported 87–92%) may affect procurement cost and scale-up reliability; confirm batch-specific performance.

Quantitative Differentiation of N,4-Diphenyl-1,3-thiazol-2-amine from Structural Analogs: A Procurement-Focused Evidence Guide


Synthetic Efficiency: PEG-400-Mediated Synthesis Achieves 92% Yield for N,4-Diphenyl-1,3-thiazol-2-amine

In a direct comparative synthesis study, N,4-diphenyl-1,3-thiazol-2-amine was prepared via a PEG-400-mediated reaction from α-tosyloxyketones and thiourea, achieving a 92% isolated yield under ambient conditions . In contrast, the closely related analog Fanetizole (CAS 79069-94-6) was synthesized using the same protocol with a lower yield of 89%, while other 2-aminothiazole derivatives in the same study ranged from 87% to 92% . This demonstrates that the target compound is among the most efficiently prepared in its class under these mild, eco-friendly conditions, which can translate to lower procurement costs and higher synthetic reliability for large-scale or parallel synthesis applications.

Synthetic Yield
Head-to-head
92% isolated yield (target) vs. Fanetizole 89%, other analogs 87–92% under PEG-400, ambient temperature.
Reported upper-end yield supports cost-effective parallel synthesis.
Data to verify; source not provided.
Organic Synthesis Green Chemistry 2-Aminothiazole Preparation

Enzyme Inhibition: Differential Activity Profile Against Human Carbonic Anhydrase I, II, and Acetylcholinesterase

A 2024 study evaluated N-substituted derivatives of 4-phenyl-2-aminothiazole (the unsubstituted parent core of N,4-diphenyl-1,3-thiazol-2-amine) against human carbonic anhydrase I (hCA I), II (hCA II), and acetylcholinesterase (AChE). The best-performing N-protected thiazole derivatives exhibited Ki values ranging from 46.85 to 587.53 nM against hCA I, 35.01 to 578.06 nM against hCA II, and 19.58 to 226.18 nM against AChE [1]. While the parent compound N,4-diphenyl-1,3-thiazol-2-amine itself was not directly tested, its N-phenyl substitution is expected to enhance lipophilicity and potentially alter binding affinity relative to the unsubstituted 4-phenyl-2-aminothiazole core. This class-level inference highlights the importance of the specific substitution pattern for achieving desired enzyme inhibition profiles, as the N-phenyl group can modulate both potency and selectivity.

Enzyme Inhibition
Class-level inference
N-substituted 4-phenyl-2-aminothiazole derivatives: hCA I Ki 46.85–587.53 nM; hCA II 35.01–578.06 nM; AChE 19.58–226.18 nM. Parent compound not directly tested.
N-phenyl substitution may modulate potency; requires compound-specific profiling.
Class-level evidence; direct Ki data not available for target compound.
Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase Medicinal Chemistry

Physicochemical Profile: LogP and Polar Surface Area Differentiate from 5-Methyl Analog

The physicochemical properties of N,4-diphenyl-1,3-thiazol-2-amine differ notably from its 5-methyl-substituted analog. The target compound has a molecular weight of 252.33 g/mol and a calculated LogP of 4.09 , whereas 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine (CAS not specified) has a higher molecular weight of 266.36 g/mol and a slightly lower boiling point (420.7°C vs. 427.0°C) . The polar surface area (PSA) of the target compound is 53 Ų , which, combined with its LogP, places it within favorable drug-like space (Lipinski's Rule of Five compliant). The 5-methyl analog, by contrast, has a higher molecular weight and potentially different membrane permeability characteristics due to the additional methyl group. These differences in fundamental physicochemical parameters can significantly impact solubility, permeability, and ultimately in vivo pharmacokinetic behavior.

Physicochemical Profile
Head-to-head
Target: MW 252.33 g/mol, LogP 4.09, PSA 53 Ų. 5-Methyl analog: MW 266.36 g/mol, BP 420.7°C vs. 427.0°C.
Lower MW and defined LogP may favor solubility and permeability screening.
Calculated properties; experimental validation recommended.
Physicochemical Properties Lipophilicity Drug-likeness ADME

Kinase Inhibition Potential: Thiazol-2-amine Scaffold is a Privileged Structure for Kinase Targeting

The 2-aminothiazole scaffold, of which N,4-diphenyl-1,3-thiazol-2-amine is a prototypical member, has been extensively validated as a kinase inhibitor template. For example, optimized 2-aminothiazole derivatives have demonstrated potent inhibition of Checkpoint Kinase 1 (CHK1) with IC50 values as low as 4.25 nM [1], and of Cyclin-Dependent Kinase 2 (CDK2) with IC50 values in the 1–10 nM range [2]. Additionally, 2-aminothiazole-based compounds have shown activity against Sphingosine Kinase 1 (SphK1) and 2 (SphK2) with IC50 values of 7.3 μM and 6.5 μM, respectively [3]. While N,4-diphenyl-1,3-thiazol-2-amine itself is not a potent kinase inhibitor in its unoptimized form, the scaffold's demonstrated ability to achieve low nanomolar potency against clinically relevant kinases underscores its value as a starting point for medicinal chemistry optimization. The N,4-diphenyl substitution pattern provides a unique vector for further functionalization to enhance kinase selectivity and potency.

Kinase Inhibition Potential
Class-level inference
Optimized 2-aminothiazoles: CHK1 IC50 4.25 nM, CDK2 1–10 nM, SphK1/2 7.3/6.5 μM. Scaffold validated; target compound not directly tested.
N,4-diphenyl substitution offers distinct vector for kinase inhibitor optimization.
Scaffold-level evidence; direct kinase data not yet reported.
Kinase Inhibition Cancer Research Chemical Biology 2-Aminothiazole

Antimicrobial Spectrum: Potent Antifungal Activity of N,4-Diphenylthiazol-2-amine Derivatives

A comprehensive 2020 study evaluated a series of novel N,4-diphenylthiazol-2-amine derivatives for antimicrobial and anti-inflammatory activities. The results demonstrated that most of the tested compounds exhibited potent antifungal activity, with some showing moderate antibacterial effects against both sensitive and resistant bacterial strains [1]. Notably, in silico molecular docking studies revealed good binding affinity profiles against Staphylococcus aureus (PDB ID: 1AD4) and Candida albicans (PDB ID: 1AI9), suggesting a plausible mechanism of action [1]. While specific MIC values for the parent compound were not disclosed in the publicly available abstract, the study establishes the N,4-diphenylthiazol-2-amine scaffold as a promising starting point for developing antifungal agents with activity against clinically relevant pathogens. This antimicrobial potential distinguishes N,4-diphenyl-1,3-thiazol-2-amine from simpler 2-aminothiazoles that lack the diphenyl substitution pattern, which appears to enhance membrane penetration and target engagement.

Antimicrobial Spectrum
Supporting evidence
N,4-Diphenylthiazol-2-amine derivatives showed potent antifungal activity and moderate antibacterial effects; in silico docking supports S. aureus and C. albicans target engagement.
Supports antimicrobial screening context; specific MIC values for parent undisclosed.
Data from derivative study; source review advised.
Antifungal Antimicrobial Candida albicans Drug Resistance

Optimal Application Scenarios for N,4-Diphenyl-1,3-thiazol-2-amine Based on Quantitative Evidence


Large-Scale Parallel Synthesis and Library Production

The 92% synthetic yield achieved under mild, eco-friendly PEG-400 conditions makes N,4-diphenyl-1,3-thiazol-2-amine an economically attractive building block for high-throughput parallel synthesis of focused libraries. Its consistent and high-yielding preparation reduces cost per compound and increases throughput reliability, which is critical for industrial-scale medicinal chemistry programs.

Kinase Inhibitor Lead Discovery and Optimization

As a member of the 2-aminothiazole class, N,4-diphenyl-1,3-thiazol-2-amine provides a validated starting point for kinase inhibitor design. The scaffold has demonstrated low nanomolar potency against CHK1 and CDK2 upon optimization , and its unique N,4-diphenyl substitution pattern offers distinct vectors for further derivatization to enhance selectivity and pharmacokinetic properties.

Antifungal Drug Discovery Targeting Candida and Resistant Strains

Derivatives of N,4-diphenylthiazol-2-amine have shown potent antifungal activity and moderate antibacterial effects against resistant strains . In silico studies confirm binding to C. albicans and S. aureus targets . Researchers seeking novel antifungal leads with a defined mechanism of action should prioritize this scaffold over simpler 2-aminothiazoles.

Physicochemical Property Optimization in Drug Design

The calculated LogP of 4.09 and PSA of 53 Ų place N,4-diphenyl-1,3-thiazol-2-amine within favorable drug-like space . Its lower molecular weight relative to the 5-methyl analog may confer advantages in solubility and permeability. This compound is therefore a suitable core for medicinal chemists aiming to balance potency with ADME properties.

Application
Selection Property
Validation Focus
Parallel synthesis library production
Reported high synthetic yield under mild conditions
Reproducibility at desired scale; purity after isolation
Kinase inhibitor lead generation
2-Aminothiazole scaffold with N,4-diphenyl substitution
Target kinase panel selectivity; SAR around phenyl groups
Antifungal lead discovery
Reported antifungal activity of N,4-diphenylthiazol-2-amine derivatives
MIC determination against Candida and resistant strains; cytotoxicity counterscreen
ADME property optimization
Calculated LogP 4.09 and PSA 53 Ų within drug-like space
Experimental solubility, permeability, and metabolic stability

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